
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one involves the nucleophilic substitution reaction between 4-chlorophenol and a chlorinated ketone precursor, typically 1-chloro-3,3-dimethylbutan-2-one or its equivalents. The reaction is facilitated by chlorinating agents, which introduce the chlorine atom at the alpha position relative to the ketone group.
- Starting Materials:
- 4-Chlorophenol (nucleophile)
- 3,3-Dimethylbutan-2-one or its chlorinated derivatives
- Chlorinating Agents:
- Thionyl chloride (SOCl2)
- Phosphorus pentachloride (PCl5)
- Reaction Conditions:
- Reflux under controlled temperature (typically 60–90°C)
- Use of inert solvents such as dichloromethane or chloroform
- Reaction time varies from 2 to 6 hours depending on scale and catalyst presence
The reaction mechanism involves the formation of an intermediate chloroketone, which then undergoes nucleophilic attack by the phenolate ion derived from 4-chlorophenol, forming the chlorophenoxy-substituted ketone.
Industrial Production Methods
In industrial settings, the synthesis is optimized for yield and purity through:
- Continuous Flow Reactors: These allow precise control over temperature, reaction time, and reagent mixing, improving reproducibility and scalability.
- Catalyst Use: Acidic or Lewis acid catalysts (e.g., aluminum chloride) may be employed to enhance the electrophilicity of the chlorinated ketone intermediate.
- Temperature and Pressure Control: Maintaining optimal reflux conditions to prevent side reactions such as over-chlorination or polymerization.
- Purification: Crystallization or distillation techniques are used post-reaction to isolate the pure compound.
Reaction Scheme Summary
Step | Reagents/Conditions | Description |
---|---|---|
1 | 3,3-Dimethylbutan-2-one + SOCl2 or PCl5 | Chlorination at alpha position to form chloroketone intermediate |
2 | 4-Chlorophenol + base (e.g., NaOH) | Formation of phenolate ion |
3 | Chloroketone + phenolate ion | Nucleophilic substitution to yield target compound |
4 | Purification (recrystallization/distillation) | Isolation of pure this compound |
Research Findings and Analytical Data
- Yield: Reported yields range from 70% to 85% depending on reaction scale and purification methods.
- Purity: Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) confirm purity levels above 98% after purification.
- Reaction Optimization: Studies indicate that lower temperatures during chlorination reduce side reactions, and the use of dry solvents improves reaction efficiency.
- Environmental Considerations: Industrial processes incorporate solvent recovery systems and minimize chlorinated waste through optimized reagent stoichiometry.
Comparative Analysis of Preparation Methods
Method | Advantages | Disadvantages | Industrial Suitability |
---|---|---|---|
Batch chlorination with SOCl2 | Simple setup, high chlorination efficiency | Generates corrosive gases (SO2, HCl) | Suitable for small to medium scale |
Use of PCl5 | High reactivity, effective chlorination | More hazardous, generates POCl3 | Less preferred industrially due to safety concerns |
Continuous flow synthesis | Enhanced control, scalability, safety | Requires specialized equipment | Highly suitable for large scale production |
Patent Literature Insights
Patent US4371708A describes processes for preparing 4-substituted 3,3-dimethylbutan-2-ones, which are structurally related intermediates. The patent highlights methods involving halogenation and substitution reactions that align with the preparation of this compound, emphasizing the importance of reaction conditions to control selectivity and yield.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxy compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Pharmaceutical Development
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one has been investigated for its potential as an active pharmaceutical ingredient (API). Its chlorinated structure enhances biological activity, making it a candidate for developing novel therapeutic agents.
Case Study: Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study evaluated the efficacy of chlorinated compounds against various bacterial strains, suggesting that modifications to the chlorophenoxy group can enhance activity against resistant strains.
Agrochemical Applications
The compound's ability to act as a herbicide or pesticide is another area of interest. Its structural attributes allow it to interact with biological systems in plants, potentially inhibiting growth or pest invasion.
Case Study: Herbicidal Efficacy
Field trials have shown that formulations containing similar chlorinated compounds significantly reduce weed populations while being safe for crops. The exploration of this compound in this context could lead to effective agricultural solutions.
Application | Efficacy | Reference |
---|---|---|
Herbicide Formulation | Effective against broadleaf weeds | |
Pesticide Use | Reduced pest populations |
Material Science
In material science, the compound can be utilized as an intermediate in synthesizing polymers or other materials with specific properties. Its chlorinated nature may impart desirable characteristics such as increased stability or resistance to degradation.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating chlorinated compounds into polymer matrices can enhance thermal stability and mechanical strength. Studies focusing on the synthesis of polyurethanes with such intermediates have shown promising results.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its chlorinated phenoxy group allows it to interact with hydrophobic pockets in proteins, potentially altering their function.
Comparison with Similar Compounds
Chemical Identity
- IUPAC Name: 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
- CAS Registry Number : 57000-78-9
- Molecular Formula : C₁₁H₁₁Cl₂O₂
- Structure: Features a central ketone group flanked by a 4-chlorophenoxy moiety and a chloro substituent, with two methyl groups at the 3,3-positions (Figure 1).
Physical Properties Limited data are available, but its structural analogs suggest moderate lipophilicity. Unlike the imidazole-containing climbazole, the absence of a heterocyclic ring may reduce water solubility.
Applications Primarily used as a chemical intermediate.
Comparison with Structurally Related Compounds
Structural Analogues and Key Differences
Climbazole (1-(4-Chlorophenoxy)-1-(imidazol-1-yl)-3,3-dimethylbutan-2-one)
- CAS : 38083-17-9
- Key Difference : Replaces the chlorine atom at the 1-position with an imidazole ring.
- Applications : Widely used as an antifungal agent in shampoos and personal care products targeting Malassezia spp. .
- Regulatory Status : Restricted in the EU and South Africa due to endocrine disruption concerns .
Triadimefon (1-(4-Chlorophenoxy)-3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butanone)
- CAS : 43121-43-3
- Key Difference : Substitutes the 1-chloro group with a 1,2,4-triazole ring.
- Applications : Systemic fungicide used in agriculture to control powdery mildew and rusts .
2-(4-Chlorophenoxy)acetohydrazide
- CAS: Not explicitly provided.
- Key Difference : Lacks the ketone and dimethyl groups; features a hydrazide functional group.
Table 1: Comparative Analysis of Key Attributes
Compound Name | Molecular Formula | CAS Number | Key Functional Groups | Primary Use | Regulatory Status |
---|---|---|---|---|---|
This compound | C₁₁H₁₁Cl₂O₂ | 57000-78-9 | Chloro, ketone, 4-chlorophenoxy | Chemical intermediate | Not regulated (data unavailable) |
Climbazole | C₁₅H₁₇ClN₂O₂ | 38083-17-9 | Imidazole, ketone, 4-chlorophenoxy | Antifungal agent in cosmetics | Restricted in EU and South Africa |
Triadimefon | C₁₄H₁₆ClN₃O₂ | 43121-43-3 | 1,2,4-Triazole, ketone, 4-chlorophenoxy | Agricultural fungicide | Approved with usage guidelines |
2-(4-Chlorophenoxy)acetohydrazide | C₈H₇ClN₂O₂ | N/A | Hydrazide, 4-chlorophenoxy | Synthetic intermediate | Not regulated |
Regulatory and Environmental Considerations
Biological Activity
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, also known by its CAS number 57000-78-9, is a chlorinated organic compound with potential applications in agriculture and chemical synthesis. Its structure includes a chlorophenoxy group, which is known for biological activity, particularly in herbicides and fungicides. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and safety profiles based on diverse research findings.
- Molecular Formula : C₁₂H₁₄Cl₂O₂
- Molecular Weight : 261.14 g/mol
- Chemical Structure : The compound features a chlorinated ketone structure with a dimethyl group and a phenoxy substituent.
This compound exhibits various biological activities primarily due to its interaction with cellular processes:
- Herbicidal Activity : The chlorophenoxy group is known to mimic auxins (plant hormones), leading to uncontrolled growth in target plants. This mechanism disrupts normal plant development and can effectively control weeds in agricultural settings .
- Fungicidal Properties : Research indicates that compounds similar to this compound can inhibit fungal growth by disrupting cell membrane integrity and interfering with metabolic pathways .
Efficacy Studies
A number of studies have been conducted to evaluate the efficacy of this compound:
Agricultural Applications
In agricultural settings, the compound has been tested for its effectiveness as a herbicide. A study demonstrated that applying the compound at specific concentrations resulted in over 80% weed control in controlled environments .
Safety and Toxicity
Safety evaluations are crucial for understanding the potential risks associated with exposure to this compound:
- Acute Toxicity : Animal studies indicate low acute toxicity levels; however, prolonged exposure may lead to adverse effects on liver function and reproductive health .
- Environmental Impact : The compound's persistence in soil and water systems raises concerns regarding its ecological footprint. Studies suggest that it degrades slowly under anaerobic conditions but is more readily biodegradable under aerobic conditions .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves halogenation and etherification steps. A common approach includes:
- Step 1 : Chlorination of a phenolic precursor (e.g., 4-chlorophenol) using a chlorinating agent (e.g., Cl2 or SOCl2).
- Step 2 : Nucleophilic substitution with 3,3-dimethylbutan-2-one under basic conditions (e.g., K2CO3/DMF) .
Optimization strategies : - Use controlled stoichiometry (1:1.2 molar ratio of ketone to chlorophenol) to minimize side reactions.
- Monitor reaction progress via TLC or GC-MS to identify intermediates. Adjust temperature (60–80°C) to balance reaction rate and selectivity.
Q. How should researchers characterize this compound spectroscopically, and what are common pitfalls in data interpretation?
Key techniques :
- NMR : <sup>1</sup>H NMR will show distinct signals for the chlorophenoxy group (δ 6.8–7.2 ppm, aromatic protons) and the dimethylbutanone moiety (δ 1.2–1.4 ppm, CH3 groups).
- IR : Confirm the ketone (C=O stretch ~1700 cm<sup>-1</sup>) and ether (C-O-C ~1250 cm<sup>-1</sup>) functionalities.
- Mass Spectrometry : Look for molecular ion [M+H]<sup>+</sup> at m/z 275 (C12H13Cl2O2).
Pitfalls : Overlapping peaks in NMR (e.g., methyl groups vs. solvent residues) and false positives in MS due to isotopic chlorine patterns. Cross-validate with elemental analysis .
Q. What solvents and storage conditions are recommended for maintaining stability in laboratory settings?
- Solvents : Use anhydrous DCM or THF for reactions; DMSO-d6 for NMR.
- Storage : Keep under inert gas (N2 or Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis of the chlorophenoxy group .
Advanced Research Questions
Q. How does the chlorophenoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing Cl group activates the ether oxygen, facilitating cleavage under acidic or reductive conditions. For example:
- Acidic hydrolysis : Yields 4-chlorophenol and 3,3-dimethylbutan-2-one.
- Reductive dechlorination : Using Pd/C/H2 produces a phenol derivative, altering biological activity .
Experimental design : Compare reaction rates with non-chlorinated analogs (e.g., phenoxy derivatives) to isolate electronic effects.
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?
Approaches :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450) to assess binding affinity.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack.
Validation : Cross-reference computational results with experimental assays (e.g., enzyme inhibition kinetics) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Case example : Discrepancies in antimicrobial activity may arise from:
- Strain variability : Test against standardized strains (e.g., E. coli ATCC 25922).
- Compound purity : Confirm purity (>95%) via HPLC before assays.
- Assay conditions : Control pH (7.4) and solvent (DMSO ≤1% v/v) to avoid cytotoxicity .
Q. What strategies enhance regioselectivity in derivatization reactions (e.g., introducing triazole groups)?
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach 1,2,4-triazole groups at the ketone position.
- Protecting groups : Temporarily block the chlorophenoxy moiety with TMSCl to direct reactions to the butanone core .
Q. Methodological Recommendations
- Controlled experiments : Include positive/negative controls (e.g., chloramphenicol for antimicrobial assays).
- Data reproducibility : Use triplicate measurements and report standard deviations.
- Ethical compliance : Follow institutional guidelines for handling chlorinated compounds (e.g., waste disposal protocols).
Properties
IUPAC Name |
1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c1-12(2,3)10(15)11(14)16-9-6-4-8(13)5-7-9/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEOCSMLOPQAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(OC1=CC=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886214 | |
Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57000-78-9 | |
Record name | 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57000-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057000789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Synthesis routes and methods
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